Hyprolose

Catalog No.
S530259
CAS No.
9004-64-2
M.F
M. Wt
806.937
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hyprolose

CAS Number

9004-64-2

Product Name

Hyprolose

IUPAC Name

Cellulose, 2-hydroxypropyl ether

Molecular Weight

806.937

Solubility

Soluble in DMSO

Synonyms

Hyprolose; HPC-L; L-Hpc; Hyprolosum; Oxypropylated cellulose; PM 50;

Description

The exact mass of the compound Hyprolose is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Applications in Life Sciences

  • Cell Culture: Hyprolose is employed as a thickening agent in cell culture media. It enhances viscosity, preventing cells from adhering to the culture vessel walls and ensuring their suspension for optimal growth and proliferation [].
  • Drug Delivery: Due to its gel-forming properties, hyprolose is utilized in the development of controlled-release drug delivery systems. It allows for sustained and targeted drug release, improving therapeutic efficacy and reducing side effects [].
  • Tissue Engineering: Hyprolose serves as a scaffold material in tissue engineering due to its biocompatibility and ability to mimic the extracellular matrix. This enables cell attachment, proliferation, and differentiation, promoting tissue regeneration [].

Applications in Biotechnology

  • Protein Purification: Hyprolose is implemented in protein purification techniques like aqueous two-phase partitioning. It facilitates separation based on differential partitioning of proteins between two immiscible aqueous phases [].
  • Enzyme Immobilization: Hyprolose can be used to immobilize enzymes, creating biocatalysts for various applications. Immobilization enhances enzyme stability and reusability, streamlining industrial processes [].
  • Chromatography: Hyprolose finds application as a stationary phase in certain chromatographic techniques for separating biomolecules. Its hydrophilic nature allows for interaction with biomolecules based on their polarity [].

Hyprolose, also known as hydroxypropyl cellulose, is a semisynthetic polymer derived from cellulose through a process of etherification. It appears as a white or off-white powder and is characterized by its solubility in both water and organic solvents. The compound is primarily used in pharmaceutical and cosmetic formulations due to its biocompatibility and ability to form viscous solutions that stabilize and thicken liquids. Hyprolose is commonly employed as an excipient in drug formulations, serving functions such as a binder, thickener, and film-former .

The mechanism of action of HPC depends on its application. In pharmaceuticals, HPC functions as:

  • Excipient: Binds ingredients in tablets, capsules, and other dosage forms.
  • Thickener: Increases viscosity of solutions and suspensions [].
  • Suspending Agent: Prevents solid particles from settling in liquid formulations [].
  • Ophthalmic Lubricant: Provides lubrication and protection for the eye.

The specific mechanism behind each function involves the formation of hydrogen bonds between water molecules and the hydroxyl groups on the HPC chain, influencing viscosity and interaction with other ingredients [].

HPC is generally considered non-toxic and non-irritating []. However, some potential hazards include:

  • Inhalation: Dust inhalation may cause irritation to the respiratory tract [].
  • Combustibility: HPC is combustible but not readily flammable [].

Hyprolose exhibits several biological activities that make it valuable in medical applications. It acts as a topical protectant and ophthalmic vehicle, stabilizing the precorneal tear film and prolonging tear film breakup time in patients with dry eye syndromes. Its lubricating properties help alleviate symptoms such as dryness, burning, and irritation in the eyes . Additionally, hyprolose is considered physiologically inert, meaning it does not undergo significant metabolism within the body and is excreted unchanged .

The synthesis of hyprolose can be summarized in the following steps:

  • Preparation of Alkali Cellulose: Cellulose is treated with sodium hydroxide to create alkali cellulose.
  • Etherification: The alkali cellulose is then reacted with propylene oxide under controlled temperature and pressure conditions.
  • Purification: The resulting product is purified through washing and drying processes to remove any unreacted materials and solvents.

This method allows for control over the degree of substitution and molecular weight of the final product, which can be tailored for specific applications .

Hyprolose has a wide range of applications across various industries:

  • Pharmaceuticals: Used as an excipient in tablet formulations, eye drops (e.g., Lacrisert), and other drug delivery systems.
  • Cosmetics: Acts as a thickener, emulsifier, and stabilizer in products such as shampoos, lotions, and creams.
  • Food Industry: Classified under E463, it serves as a food additive for thickening and stabilizing food products .
  • Book Conservation: Employed in products like Cellugel for preserving leather book covers affected by deterioration.

Research indicates that hyprolose interacts favorably with other ingredients in formulations. For instance, it enhances the viscosity of solutions without forming gels, allowing for smooth application in ocular products. Studies have shown that when combined with other polymers or active ingredients, hyprolose can improve stability and effectiveness while maintaining biocompatibility .

Hyprolose shares similarities with other cellulose derivatives but possesses unique characteristics that distinguish it:

Compound NameUnique Features
Hydroxypropyl MethylcelluloseHigher gelation properties; often used in food products as a thickener.
MethylcelluloseMore hydrophobic; used primarily for its thickening properties.
CarboxymethylcelluloseAnionic nature; often used for its water retention capabilities.

Hyprolose's unique combination of hydrophilic and hydrophobic properties allows it to function effectively across diverse applications while maintaining low critical solution temperature characteristics .

Cellulose Ether Chemistry

Hyprolose, chemically known as hydroxypropyl cellulose, represents a significant class of cellulose ether derivatives characterized by the substitution of hydroxyl groups in the cellulose backbone with hydroxypropyl groups [1]. The fundamental chemistry of cellulose ethers involves the modification of naturally occurring cellulose through etherification reactions, where the abundant hydroxyl groups present in the glucose units of cellulose are replaced with various alkyl or hydroxyalkyl substituents [5].

The cellulose ether chemistry underlying hyprolose formation begins with the extraction of cellulose from cotton or wood sources, which is subsequently transformed into alkaline cellulose through chemical reaction with sodium hydroxide [5]. This alkaline cellulose serves as the reactive intermediate that undergoes etherification with propylene oxide to yield hydroxypropyl cellulose [11]. The molecular structure of cellulose consists of dehydrated glucose units linked through β-1,4-glycosidic bonds, with each glucose unit containing three hydroxyl groups positioned at the C-2, C-3, and C-6 carbon atoms [5].

The etherification process fundamentally alters the physical and chemical properties of the parent cellulose molecule [1]. Unlike native cellulose, which exhibits high crystallinity and limited solubility, hydroxypropyl cellulose demonstrates both water solubility and organic solvent solubility due to the introduction of hydroxypropyl groups [1] [4]. This dual solubility characteristic makes hyprolose amphiphilic in nature, functioning as a surfactant with both hydrophobic and hydrophilic properties [4].

The degree of etherification can vary significantly, leading to products with different molecular weights and substitution patterns [13]. Research has demonstrated that the relative reactivity of hydroxyl groups in the glycosyl unit follows the order: O-6 > O-2 > O-3, indicating preferential substitution at the primary hydroxyl group (C-6) followed by the secondary hydroxyl groups [7] [16].

Hydroxypropylation Mechanisms

The hydroxypropylation mechanism of cellulose involves a complex series of reactions that proceed through alkaline-catalyzed nucleophilic substitution [12]. The primary reaction occurs between the activated hydroxyl groups of alkaline cellulose and propylene oxide, resulting in the formation of hydroxypropyl ether linkages [11] [17].

The mechanism begins with the formation of alkali cellulose through the reaction of cellulose with sodium hydroxide [12] [15]. This alkalization step is critical as it activates the hydroxyl groups by converting them to alkoxide ions, which are more nucleophilic and reactive toward propylene oxide [12]. The alkoxide ions attack the electrophilic carbon of the propylene oxide ring, causing ring opening and subsequent ether bond formation [17].

Research by alkalization mechanism studies has revealed that even small quantities of sodium hydroxide, as low as 0.2-0.4 molar per anhydroglucose unit, can effectively facilitate hydroxypropylation [12]. The mechanism proceeds through local alkalization followed by hydroxypropylation in the alkalized regions, with subsequent redistribution of sodium hydroxide to unreacted cellulose portions through solvent-mediated transport [12].

The hydroxypropylation reaction can be represented by the following general scheme: the cellulose hydroxyl group (Cell-OH) reacts with sodium hydroxide to form an alkoxide (Cell-O⁻), which then undergoes nucleophilic attack on propylene oxide to yield the hydroxypropyl ether (-OCH₂CH(OH)CH₃) [11] [22]. The secondary hydroxyl group present in the newly formed hydroxypropyl substituent can undergo further reaction with additional propylene oxide molecules, leading to the formation of side chains containing multiple hydroxypropyl units [11] [22].

Temperature and reaction conditions significantly influence the hydroxypropylation mechanism [17] [22]. Higher temperatures generally accelerate the reaction rate, while the concentration of propylene oxide and reaction time determine the extent of substitution [22]. Studies have shown that optimal reaction conditions typically involve temperatures between 25°C and 35°C with propylene oxide concentrations of 30-60% based on cellulose content [17].

Structural Formula and Representation

The structural formula of hyprolose reflects its polymeric nature and the substitution pattern of hydroxypropyl groups on the cellulose backbone [11] [30]. The general molecular formula for hydroxypropyl cellulose can be expressed as [C₆H₇O₂(OH)ₓ(OCH₂CHOHCH₃)ᵧ(OCH₂CH[Rw]CH₃)z]n, where R represents a substituent comprising additional hydroxypropoxyl groups, and w indicates the number of such groups in the side chain [11].

Each anhydroglucose unit in the cellulose chain contains three potentially reactive hydroxyl groups, and the substitution pattern determines the final properties of the polymer [11] [16]. The hydroxypropyl groups are attached through ether linkages, forming -OCH₂CH(OH)CH₃ substituents that replace the original hydroxyl groups [1] [11]. The presence of secondary hydroxyl groups in these substituents enables further hydroxypropylation, resulting in branched side chains [1].

The polymeric structure of hyprolose can be represented with the following key structural elements [4] [30]:

Structural ComponentChemical FormulaMolecular Weight
Anhydroglucose UnitC₆H₁₀O₅162.14 g/mol
Hydroxypropyl GroupC₃H₆O₂58.08 g/mol
Basic Repeating UnitC₃₆H₇₀O₁₉806.93 g/mol

The molecular weight of hydroxypropyl cellulose varies considerably depending on the degree of polymerization and the extent of substitution [4] [9]. Commercial grades typically range from 50,000 to 1,250,000 daltons, with different molecular weights exhibiting distinct solution properties and applications [8] [9].

The three-dimensional structure of hyprolose in solution exhibits unique characteristics due to the combination of hydrophobic and hydrophilic regions [1]. Nuclear magnetic resonance studies have revealed that lower molecular weight hydroxypropyl cellulose exists in solution as more linear chains with fewer intermolecular interactions, while higher molecular weight variants adopt more twisted and bent conformations with intensive proton-proton interactions [20].

Molar Substitution (MS) Significance

Molar substitution represents a critical parameter in characterizing hydroxypropyl cellulose, defined as the average number of moles of propylene oxide that have reacted per anhydroglucose unit [1] [16]. Unlike degree of substitution, which is limited by the number of available hydroxyl groups (maximum of 3), molar substitution can exceed this value due to the formation of side chains through reaction with secondary hydroxyl groups in the hydroxypropyl substituents [1] [11].

The significance of molar substitution extends beyond simple quantification, as it directly correlates with the solubility and performance characteristics of hydroxypropyl cellulose [1] [13]. Research has established that hydroxypropyl cellulose requires a molar substitution of approximately 4 to achieve good water solubility, despite the theoretical maximum degree of substitution being only 3 [1]. This apparent contradiction is explained by the formation of oligomeric side chains containing multiple hydroxypropyl units [1].

Experimental studies have demonstrated that molar substitution values can be precisely controlled through reaction conditions [7] [16]. Water-soluble hydroxypropyl cellulose with molar substitution values ranging from 0.52 to 0.78 has been successfully prepared from various cellulose sources including microcrystalline cellulose, cotton linters, and spruce sulfite pulp [7] [16].

The relationship between molar substitution and polymer properties is complex and multifaceted [13]. Higher molar substitution values generally result in increased water solubility, reduced crystallinity, and modified rheological behavior [13] [24]. The substitution pattern also influences the formation of liquid crystalline phases, with hydroxypropyl cellulose capable of forming various mesophases including isotropic, anisotropic, nematic, and cholesteric phases depending on concentration and molar substitution [1].

Molar Substitution RangeSolubility CharacteristicsTypical Applications
0.5-1.0Limited water solubilitySpecialized formulations
1.0-2.0Partial water solubilityControlled release systems
2.0-4.0Good water solubilityGeneral pharmaceutical use
>4.0Excellent water solubilityHigh-performance applications

The determination of molar substitution involves sophisticated analytical techniques that account for both primary substitution and side chain formation [33] [40]. The parameter provides essential information for quality control and application optimization in various industrial sectors [11] [13].

Hydroxypropoxy Content Analysis

The quantitative analysis of hydroxypropoxy content in hyprolose requires precise analytical methodologies capable of accurately determining the extent of hydroxypropylation [11] [14]. The United States Pharmacopeia specifies that hydroxypropyl cellulose should contain not less than 53.4% and not more than 80.5% of hydroxypropoxy groups, calculated on a dried basis [11] [36].

The primary analytical method employed for hydroxypropoxy content determination is the Zeisel gas chromatographic technique, which provides reliable quantification through the reaction of hydroxypropyl groups with hydriodic acid [14] [35]. This method involves heating the hydroxypropyl cellulose sample with hydriodic acid at elevated temperatures, causing the cleavage of ether bonds and liberation of propyl iodide, which is subsequently quantified by gas chromatography [25] [35].

The analytical procedure requires specialized equipment including a reaction flask designed for hydroxypropoxy determination, consisting of a 125-milliliter conical-bottom boiling flask equipped with a thermocouple well and nitrogen inlet [14] [36]. The reaction is conducted at 155°C in an oil bath, with the evolved alkyl iodides extracted and analyzed using gas chromatographic techniques with internal standard methodology [14] [25].

Alternative analytical approaches include colorimetric methods based on the periodic acid oxidation of hydroxypropyl groups [33] [40]. These methods involve the conversion of hydroxypropyl substituents to formaldehyde through oxidative cleavage, followed by spectrophotometric quantification using chromogenic reagents [33]. The colorimetric approach offers advantages in terms of equipment requirements but may exhibit lower precision compared to gas chromatographic methods [40].

Nuclear magnetic resonance spectroscopy provides additional analytical capabilities for hydroxypropoxy content analysis [19] [21]. Proton nuclear magnetic resonance techniques can differentiate between different types of hydroxypropyl substitution and provide information about the distribution of substituents along the polymer chain [19]. The integration of characteristic methyl group signals relative to backbone protons enables quantitative determination of substitution levels [19] [33].

Analytical MethodPrecisionAnalysis TimeEquipment Requirements
Zeisel Gas Chromatography±1%4-6 hoursSpecialized GC system
Colorimetric Assay±2-3%2-3 hoursSpectrophotometer
Nuclear Magnetic Resonance±1-2%1-2 hoursHigh-field NMR
Titration Methods±2-4%3-4 hoursStandard laboratory

Quality control applications require validated analytical procedures that demonstrate accuracy, precision, and robustness across different sample types and concentration ranges [11] [36]. Typical analysis results for pharmaceutical-grade hydroxypropyl cellulose show hydroxypropoxy content of approximately 67.3%, which conforms to pharmacopeial specifications [14] [36].

Advanced analytical techniques such as two-dimensional nuclear magnetic resonance spectroscopy and comprehensive liquid chromatography provide enhanced characterization capabilities for research applications [21] [19]. These methods enable detailed structural elucidation including substitution pattern analysis and molecular weight distribution determination [13] [21].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Joubert F, Musa OM, Hodgson DR, Cameron NR. The preparation of graft copolymers of cellulose and cellulose derivatives using ATRP under homogeneous reaction conditions. Chem Soc Rev. 2014;43(20):7217-35. doi: 10.1039/c4cs00053f. Review. PubMed PMID: 25016958.
2: Lamoudi L, Chaumeil JC, Daoud K. Development of gastro intestinal sustained release tablet formulation containing acryl-EZE and pH-dependent swelling HPMC K 15 M. Drug Dev Ind Pharm. 2012 May;38(5):515-20. doi: 10.3109/03639045.2011.620966. Epub 2011 Oct 7. Review. PubMed PMID: 21978389.
3: Friedman NJ. Impact of dry eye disease and treatment on quality of life. Curr Opin Ophthalmol. 2010 Jul;21(4):310-6. doi: 10.1097/ICU.0b013e32833a8c15. Review. PubMed PMID: 20467319.
4: Wander AH, Koffler BH. Extending the duration of tear film protection in dry eye syndrome: review and retrospective case series study of the hydroxypropyl cellulose ophthalmic insert. Ocul Surf. 2009 Jul;7(3):154-62. Review. PubMed PMID: 19635248.
5: Nakano M. From physical pharmacy to clinical pharmacology. Yakugaku Zasshi. 2005 Apr;125(4):337-47. Review. PubMed PMID: 15802879.
6: Damien G, Huet de Barochez B, Schiavi P. Galenic development and pharmacokinetic profile of indapamide sustained release 1.5 mg. Clin Pharmacokinet. 1999;37 Suppl 1:13-9. Review. PubMed PMID: 10491729.
7: Soskolne WA. Subgingival delivery of therapeutic agents in the treatment of periodontal diseases. Crit Rev Oral Biol Med. 1997;8(2):164-74. Review. PubMed PMID: 9167091.
8: Rodu B, Mattingly G. Oral mucosal ulcers: diagnosis and management. J Am Dent Assoc. 1992 Oct;123(10):83-6. Review. PubMed PMID: 1401597.

Explore Compound Types